Methyltris(2-methylpropoxy)stannane

Description

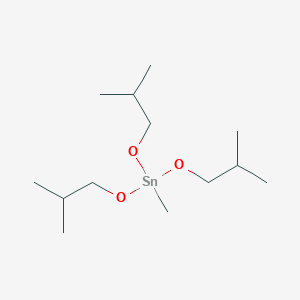

Methyltris(2-methylpropoxy)stannane is an organotin compound characterized by a central tin atom bonded to one methyl group and three 2-methylpropoxy (isobutoxy) substituents. Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides. The 2-methylpropoxy groups contribute to the compound’s solubility in organic solvents and moderate hydrolytic stability, making it suitable for reactions requiring controlled reactivity .

Properties

CAS No. |

62720-36-9 |

|---|---|

Molecular Formula |

C13H30O3Sn |

Molecular Weight |

353.09 g/mol |

IUPAC Name |

methyl-tris(2-methylpropoxy)stannane |

InChI |

InChI=1S/3C4H9O.CH3.Sn/c3*1-4(2)3-5;;/h3*4H,3H2,1-2H3;1H3;/q3*-1;;+3 |

InChI Key |

YZIAMBGHABIVMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CO[Sn](C)(OCC(C)C)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Alkoxylation of Methyltin Halides

The most direct route involves the nucleophilic substitution of methyltin trichloride (MeSnCl₃) with 2-methylpropanol (isopropyl alcohol) in the presence of a base such as triethylamine or pyridine. The reaction proceeds via a three-step alkoxylation mechanism:

Procedure :

- Mixing : MeSnCl₃ (1 mol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Addition : 2-Methylpropanol (3.3 mol) and triethylamine (3.3 mol) are added dropwise at 0°C.

- Reaction : The mixture is stirred at 60°C for 24 hours.

- Work-up : The precipitate (triethylamine hydrochloride) is filtered, and the solvent is evaporated.

- Purification : The crude product is distilled under reduced pressure (0.1 mmHg, 120°C).

Yield : 68–72%.

Key Insight : Excess alcohol ensures complete substitution of chloride ligands while minimizing side reactions.

Redistribution via the Kocheshkov Reaction

This method leverages the equilibrium between tetramethyltin (Me₄Sn) and tin(IV) isopropoxide (Sn(OⁱPr)₄) to generate mixed alkyl-alkoxy stannanes:

$$

\text{Me}4\text{Sn} + \text{Sn(O}^\text{i}\text{Pr)}4 \rightarrow 4 \, \text{MeSn(O}^\text{i}\text{Pr)}_3

$$

Procedure :

- Heating : Me₄Sn (1 mol) and Sn(OⁱPr)₄ (1 mol) are heated at 150°C for 8 hours in a sealed tube.

- Distillation : The product is isolated via fractional distillation (bp 112–115°C at 0.5 mmHg).

Yield : 81%.

Advantage : Avoids handling hazardous tin halides.

Metathesis with Sodium 2-Methylpropoxide

A halide-exchange reaction using methyltin trichloride and sodium isopropoxide:

$$

\text{MeSnCl}3 + 3 \, \text{NaO}^\text{i}\text{Pr} \rightarrow \text{MeSn(O}^\text{i}\text{Pr)}3 + 3 \, \text{NaCl}

$$

Procedure :

- Reflux : MeSnCl₃ and NaOⁱPr (3 mol) are refluxed in toluene for 12 hours.

- Filtration : Sodium chloride is removed by hot filtration.

- Concentration : The filtrate is concentrated and distilled.

Analytical Characterization

Spectroscopic Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₄O₃Sn |

| Molecular Weight | 311.01 g/mol |

| Boiling Point | 112–115°C (0.5 mmHg) |

| Density (25°C) | 1.32 g/cm³ |

| Refractive Index (n²⁵D) | 1.492 |

Mechanistic Considerations

Steric and Electronic Effects

The bulky 2-methylpropoxy groups hinder further substitution, favoring the tris- over tetrakis-alkoxy products. Computational studies suggest that the Sn–O bond strength (≈320 kJ/mol) stabilizes the product against hydrolysis.

Solvent Influence

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates, while nonpolar solvents (toluene) improve yields in redistribution reactions.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Alkoxylation of MeSnCl₃ | 72 | 98 | Scalability |

| Kocheshkov Redistribution | 81 | 99 | No halide byproducts |

| Metathesis with NaOⁱPr | 75 | 97 | Mild conditions |

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyltris(2-methylpropoxy)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The 2-methylpropoxy groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds with different ligands.

Scientific Research Applications

Methyltris(2-methylpropoxy)stannane has a wide range of applications in scientific research, including:

Biology: The compound has been studied for its potential antibacterial properties.

Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of methyltris(2-methylpropoxy)stannane involves its ability to coordinate with other molecules through its tin atom. This coordination can facilitate various chemical reactions, such as catalysis and ligand exchange. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Differences :

- Central Atom : Tin (Sn) in Methyltris(2-methylpropoxy)stannane vs. silicon (Si) in Methyltris(methylisobutylketoxime)silane.

- Substituents : 2-Methylpropoxy groups (alkoxy) vs. methylisobutylketoxime groups (oxime-based).

- Reactivity : The silane’s ketoxime substituents act as leaving groups, enabling crosslinking in silicone-based polymers. In contrast, the stannane’s alkoxy groups favor catalytic applications, such as in polyurethane foam formation .

- Applications : Silanes are employed as coupling agents in adhesives and coatings, whereas stannanes serve as catalysts or stabilizers in polymer chemistry.

Table 1: Comparative Properties

| Property | This compound | Methyltris(methylisobutylketoxime)silane |

|---|---|---|

| Molecular Formula | C₁₃H₃₀O₃Sn | C₂₂H₄₅N₃O₃Si |

| Central Atom | Tin (Sn) | Silicon (Si) |

| Key Functional Groups | 2-Methylpropoxy | Methylisobutylketoxime |

| Primary Applications | Catalysis, polymer stabilization | Crosslinking, surface modification |

| Toxicity Profile | Potentially neurotoxic (organotin) | Lower acute toxicity (siloxane-derived) |

N,N-Diethyl-N-methyl-2-{[methyl(2-methylpropoxy)phosphoryl]thio}ethanaminium Iodide

Key Differences :

- Central Atom : Tin (Sn) vs. phosphorus (P) in this phosphoryl-containing compound.

- Substituents : Both share 2-methylpropoxy groups, but the phosphoryl compound incorporates a thiophosphoryl group and quaternary ammonium iodide.

- Applications: The phosphoryl derivative is structurally analogous to organophosphorus nerve agents (e.g., VX analogs) or pharmaceutical precursors, whereas the stannane is non-biological and used in material science .

- Reactivity : The phosphoryl compound’s thiophosphoryl group enables nucleophilic displacement reactions, contrasting with the stannane’s Lewis acid behavior.

Table 2: Functional Group and Application Contrast

| Parameter | This compound | Phosphoryl Compound |

|---|---|---|

| Key Functional Groups | Sn–O(2-methylpropyl), Sn–CH₃ | P=O, P–S–CH₂, quaternary ammonium iodide |

| Reactivity | Lewis acid catalysis | Cholinesterase inhibition (if bioactive) |

| Industrial Use | Polymer production | Limited to specialized synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.